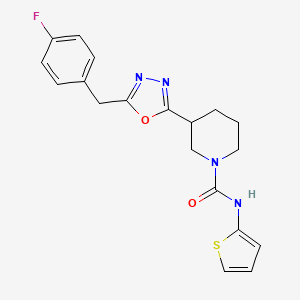

3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2S/c20-15-7-5-13(6-8-15)11-16-22-23-18(26-16)14-3-1-9-24(12-14)19(25)21-17-4-2-10-27-17/h2,4-8,10,14H,1,3,9,11-12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLSKSNHCHXSJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CS2)C3=NN=C(O3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic molecule that belongs to the class of oxadiazole derivatives. This class is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, particularly the oxadiazole ring and the presence of a fluorobenzyl group, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Structural Components

- Oxadiazole Ring : This five-membered heterocyclic compound is crucial for the biological activity of many derivatives.

- Fluorobenzyl Group : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.

- Thiophene Moiety : This contributes to the electronic properties and may enhance interactions with specific receptors or enzymes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring can modulate enzyme activity or disrupt cellular processes by binding to specific receptors or proteins. For instance, it may inhibit key enzymes involved in cell proliferation or inflammation.

Potential Mechanisms Include:

- Enzyme Inhibition : Compounds with oxadiazole rings have been shown to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory pathways.

- Receptor Modulation : Interaction with receptors such as PD-1/PD-L1 has been reported for similar compounds, suggesting potential immunomodulatory effects.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound possess activity against various bacterial strains.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| Similar Oxadiazole Derivative | S. aureus | 10 µg/mL |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 12 | Apoptosis induction |

| MCF7 (breast) | 8 | Cell cycle arrest |

Case Studies

A case study involving a related oxadiazole derivative highlighted its effectiveness in reducing tumor growth in xenograft models. The study reported a significant decrease in tumor volume when treated with a dosage of 20 mg/kg body weight.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes the molecular features of the target compound and its analogs:

Key Observations:

- Heterocycle Variations : Thiadiazole-containing analogs (e.g., ) replace the oxadiazole ring, introducing sulfur atoms that may alter electronic properties and metabolic stability.

- Molecular Weight and Flexibility : The target compound’s piperidine moiety provides flexibility compared to rigid acetamide () or thiadiazole () derivatives.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide?

Answer: A common approach involves multi-step condensation and cyclization reactions. For example:

Condensation : React 4-fluorobenzyl-substituted precursors (e.g., hydrazides or thiosemicarbazides) with carboxylic acid derivatives under POCl₃ catalysis at 90°C for 3 hours to form the oxadiazole core .

Piperidine coupling : Introduce the piperidine-carboxamide moiety via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) with thiophen-2-amine.

Purification : Adjust pH to precipitate intermediates, followed by recrystallization using DMSO/water (2:1) to enhance purity .

Q. Q2. What analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole and piperidine rings .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₀FN₅O₂S).

- X-ray Crystallography : Resolve structural ambiguities, such as dihedral angles between the oxadiazole and thiophene rings (e.g., mean deviation <0.04 Å) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for oxadiazole derivatives?

Answer:

- Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .

- SAR analysis : Compare substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) on activity. For example, 4-fluorobenzyl groups enhance lipophilicity (logP ~2.8), improving membrane permeability .

- Mechanistic studies : Employ transcriptomics/proteomics to identify off-target effects that may explain discrepancies in IC₅₀ values .

Q. Q4. What computational strategies are effective for predicting the pharmacokinetic profile of this compound?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 or EGFR. The oxadiazole ring’s electron-deficient nature favors π-π stacking with aromatic residues .

- ADMET prediction : Tools like SwissADME estimate:

- Lipophilicity : ClogP = 3.2 (optimal for BBB penetration).

- Metabolic stability : CYP3A4-mediated oxidation of the thiophene ring may require structural modification .

- QSAR modeling : Corrogate bioactivity data with descriptors like polar surface area (PSA <90 Ų) to optimize solubility .

Q. Q5. How should researchers design experiments to evaluate the compound’s mechanism of action in cancer models?

Answer:

- In vitro :

- Perform apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) in MCF-7 cells .

- Measure mitochondrial membrane potential (JC-1 dye) to assess intrinsic apoptosis pathways.

- In vivo :

- Use xenograft models (e.g., BALB/c mice with MDA-MB-231 tumors) at 50 mg/kg doses.

- Monitor toxicity via liver/kidney function tests (AST, ALT, creatinine) .

- Biomarker profiling : Quantify caspase-3/9 activation and Bcl-2/Bax ratios via Western blot .

Data Interpretation & Optimization

Q. Q6. What strategies mitigate low yields during the final coupling step of the piperidine-carboxamide moiety?

Answer:

- Catalyst optimization : Replace POCl₃ with PCl₅ or SOCl₂ to improve acylation efficiency .

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for better solubility.

- Temperature control : Reduce side reactions by maintaining temperatures <80°C during coupling .

Q. Q7. How can structural analogs enhance the compound’s metabolic stability?

Answer:

- Fluorine substitution : Introduce trifluoromethyl groups at the benzyl position to block CYP450-mediated oxidation .

- Piperidine modification : Replace N-carboxamide with sulfonamide to reduce first-pass metabolism .

- Prodrug design : Mask the thiophene amine as a pivaloyloxymethyl (POM) ester to enhance oral bioavailability .

Conflict Resolution in Spectral Data

Q. Q8. How to address inconsistencies in NMR assignments for the oxadiazole-thiophene junction?

Answer:

- 2D NMR : Use HSQC and HMBC to correlate protons with adjacent carbons (e.g., oxadiazole C-2 to thiophene C-α) .

- Crystallographic validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09 B3LYP/6-31G**) .

- Deuteration studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify splitting patterns .

Advanced Analytical Challenges

Q. Q9. What methods confirm the compound’s stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.